4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-6(5-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMHLQGQXNWUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine with dimethylsulfamoyl chloride in the presence of a base, followed by carboxylation. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes efficient amidation via acyloxy-phosphonium intermediates (Figure 1). This mechanism involves:
-
Activation of the carboxylic acid with triphenylphosphine oxide (TPPO) and oxalyl chloride ((COCl)₂) to form an acyl phosphonochloride intermediate .
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Nucleophilic attack by amines to generate amides, with yields exceeding 90% in optimized conditions .
Key factors influencing reaction efficiency :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Acetonitrile | 94 | |
| Temperature | 30°C | 94 | |
| Reaction time | 5 hours | 94 | |
| Coupling agent | TPPO/(COCl)₂ | 94 |
Esterification Reactions
The carboxylic acid reacts with alcohols under Fischer esterification conditions:
Example : Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative. Yields depend on steric hindrance from the morpholine and sulfonamide groups, typically ranging from 65–85% .
Anhydride Formation
Symmetrical anhydrides are synthesized via TPPO/(COCl)₂-mediated coupling :
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Activation of the carboxylic acid to form an acyl chloride intermediate .
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Dimerization to produce the anhydride with 71–94% yields in acetonitrile .
Solvent effects on anhydride yield :
| Solvent | Yield (%) |
|---|---|
| CH₃CN | 94 |
| CH₂Cl₂ | 84 |
| Toluene | 36 |
Decarboxylation Pathways
Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 4-(dimethylsulfamoyl)morpholine . Key mechanisms include:
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Radical-mediated decarboxylation using Cu(OTf)₂ and DMAP, achieving 60–80% yields .
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Oxidative decarboxylation with PhIO, producing cyclic amines via intramolecular C–N coupling .
Sulfonamide Reactivity
The dimethylsulfamoyl group participates in:
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Nucleophilic substitution at sulfur, particularly with Grignard reagents or organolithium compounds.
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Hydrolysis under acidic conditions to yield morpholine-2-carboxylic acid and dimethylamine .
Stability note : The sulfonamide group enhances metabolic stability compared to nitro or ester analogues, as shown in pharmacokinetic studies .
Morpholine Ring Modifications
The morpholine oxygen can undergo:
Scientific Research Applications
Chemical Properties and Reactions
4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid has the molecular formula C7H14N2O5S. It features a morpholine ring, a dimethylsulfamoyl group, and a carboxylic acid group, which contribute to its reactivity and potential applications. The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be achieved with lithium aluminum hydride.
- Substitution : The dimethylsulfamoyl group can be replaced through nucleophilic substitution reactions.
These reactions facilitate its use as a building block in synthesizing more complex molecules, which is crucial for drug development and materials science .
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block. Its ability to participate in various reactions allows chemists to create diverse derivatives that may have enhanced biological activity or novel properties.
Biology
The compound is being investigated for its potential role as a biochemical probe or inhibitor in enzymatic studies. Its structural features may enable it to interact with specific enzymes or receptors, providing insights into biological pathways and mechanisms .
Medicine
Research has highlighted the therapeutic potential of this compound, particularly in the following areas:
- Anti-inflammatory Properties : Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects .
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens. In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial properties of derivatives of this compound against several bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, with zones of inhibition comparable to established antibiotics like levofloxacin. This suggests potential applications in developing new antimicrobial agents .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 28 |
| B | Escherichia coli | 25 |
| C | Bacillus subtilis | 27 |
Case Study 2: Anti-inflammatory Studies
Research conducted on the anti-inflammatory effects of compounds related to this compound demonstrated significant reductions in inflammation markers in animal models. These findings support further investigation into its therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group can act as a functional group that interacts with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfamoyl)morpholine-2-carboxylic acid
- 4-(Ethylsulfamoyl)morpholine-2-carboxylic acid
- 4-(Propylsulfamoyl)morpholine-2-carboxylic acid
Uniqueness
4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, it may exhibit different reactivity and potency in various applications.
Biological Activity
4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a morpholine ring substituted with a dimethylsulfamoyl group and a carboxylic acid. This unique arrangement contributes to its biological activity.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties, potentially making it useful in treating infections caused by various pathogens.
- Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer effects, inhibiting cell proliferation in specific cancer cell lines .
- Neuroprotective Effects : Emerging evidence suggests that this compound could play a role in neuroprotection, particularly in conditions such as Down syndrome and autism, by modulating chloride ion concentrations in neurons .
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to modulation of biochemical pathways related to inflammation, cell proliferation, and neurotransmitter release .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the efficacy and safety of this compound. Below are summarized findings from selected research articles:
Detailed Research Findings
- Antimicrobial Efficacy : In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
- Cytotoxicity Against Cancer Cells : The compound was tested against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, revealing IC50 values that demonstrate its effectiveness in reducing cell viability compared to standard chemotherapeutic agents like Doxorubicin .
- Neurodevelopmental Impact : Research indicates that this compound may selectively inhibit NKCC1 (a sodium-potassium-chloride cotransporter), which is implicated in chloride homeostasis in neurons. This inhibition could lead to therapeutic benefits in conditions characterized by dysregulated chloride levels .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis often involves sulfamoylation of morpholine precursors. For example, analogous compounds (e.g., dimethylsulfamoyl-piperidine derivatives) are synthesized via nucleophilic substitution reactions using sulfamoyl chlorides under inert conditions . Optimization includes temperature control (0–5°C for exothermic steps) and stoichiometric adjustments (1.2–1.5 equivalents of sulfamoyl reagent). Purity is monitored via HPLC (e.g., QC-SMD-TFA05 method with retention time ~1.63 minutes) .
Q. How should researchers assess the purity of this compound, and what analytical techniques are critical?
- Methodological Answer : Purity is evaluated using:
- HPLC : Reverse-phase columns (C18) with trifluoroacetic acid (TFA) modifiers; retention time consistency is key .
- LCMS : Confirmation of molecular ion peaks (e.g., m/z 598 [M+H]+ in related sulfamoyl compounds) .
- Elemental Analysis : Combustion analysis for C, H, N, S to validate stoichiometry.
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for powder handling to mitigate inhalation risks (classified as Acute Toxicity Category 4 for inhalation) .
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in LCMS/HPLC data during structural characterization?
- Methodological Answer :
- Peak Splitting : Adjust chromatographic conditions (e.g., gradient elution, pH modifiers) to separate epimers or diastereomers, as seen in sulfamoyl analogs .
- Ion Suppression : Use alternative ionization sources (APCI vs. ESI) to enhance signal clarity .
- Spectral Libraries : Cross-reference with databases (e.g., PubChem, CAS Common Chemistry) for fragmentation patterns .
Q. What strategies improve the solubility of this compound in aqueous buffers for biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- pH Adjustment : Ionize the carboxylic acid group by buffering at pH > 6.5 (pKa ~4.2 for similar morpholinecarboxylic acids) .
- Salt Formation : Prepare sodium or potassium salts to increase hydrophilicity .
Q. How can impurities in synthesized batches be systematically identified and quantified?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to generate degradation products; analyze via LCMS .
- Impurity Profiling : Compare retention times and mass spectra with known impurities (e.g., de-sulfamoylated byproducts) .
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., trimethylsilylpropionic acid) for impurity quantification .
Q. What experimental designs are optimal for evaluating the compound’s biological activity while minimizing off-target effects?
- Methodological Answer :
- Dose-Response Curves : Use 10-point serial dilutions (1 nM–100 µM) to determine IC50/EC50 values .
- Counter-Screens : Test against related enzymes/receptors (e.g., sulfamoyl-binding proteases) to assess selectivity .
- Cellular Assays : Include negative controls (e.g., sulfamoyl-free analogs) to isolate mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
